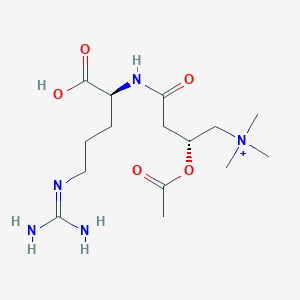
Acetylcarnitine arginyl amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylcarnitine arginyl amide is able to stimulate neurite outgrowth in a manner similar to that elicited by nerve growth factor (NGF). Neurite induction by this molecule requires de novo mRNA synthesis and is independent of the action of several common trophic factors.
Aplicaciones Científicas De Investigación
Case Study: Cerebral Vasospasm
A study investigated the effects of acetyl-L-carnitine on cerebral vasospasm following subarachnoid hemorrhage (SAH) in rats. The results indicated that treatment with acetyl-L-carnitine significantly improved the cross-sectional area of the basilar artery compared to control groups, suggesting its efficacy in mitigating vasospasm and enhancing cerebral perfusion .
Clinical Efficacy
Acetyl-L-carnitine has been studied for its role in alleviating CIPN, a common side effect of chemotherapy. In a prospective study, patients receiving acetyl-L-carnitine showed a 50.5% reduction in neurotoxicity compared to 24.1% in the placebo group after eight weeks of treatment . This highlights its potential as a supportive therapy during cancer treatment.
Alzheimer's Disease
Acetyl-L-carnitine has been explored for its potential benefits in Alzheimer's disease management. Research suggests that it may slow cognitive decline and improve memory function in early-onset Alzheimer's patients . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative conditions.
Other Cognitive Disorders
Additionally, acetyl-L-carnitine is being investigated for various mental disorders, including age-related cognitive decline and depression, particularly in older adults . Its role in enhancing nerve growth factor expression may contribute to improved neural health.
Neuropathic Pain
Acetyl-L-carnitine has shown promise in managing neuropathic pain conditions, such as diabetic neuropathy and fibromyalgia. Studies indicate significant improvements in pain scores among patients treated with acetyl-L-carnitine compared to controls, suggesting its utility as an analgesic agent .
Male Infertility
Research indicates that acetyl-L-carnitine may improve sperm motility and overall fertility outcomes in men experiencing infertility issues. A combination therapy involving acetyl-L-carnitine has been linked to increased pregnancy rates among couples trying to conceive .
Summary Table of Applications
Propiedades
Número CAS |
149341-40-2 |
|---|---|
Fórmula molecular |
C15H30N5O5+ |
Peso molecular |
360.43 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-4-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C15H29N5O5/c1-10(21)25-11(9-20(2,3)4)8-13(22)19-12(14(23)24)6-5-7-18-15(16)17/h11-12H,5-9H2,1-4H3,(H5-,16,17,18,19,22,23,24)/p+1/t11-,12+/m1/s1 |
Clave InChI |
TYAKLKJKQKTTMI-NEPJUHHUSA-O |
SMILES |
CC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C |
SMILES isomérico |
CC(=O)O[C@H](CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C[N+](C)(C)C |
SMILES canónico |
CC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acetyl-L-carnitine arginine amide acetylcarnitine arginyl amide ALCAA ST 857 ST-857 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















